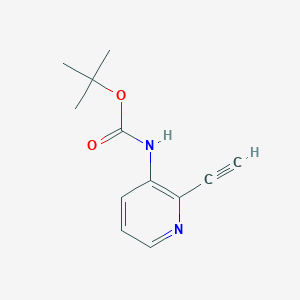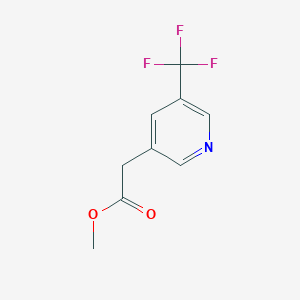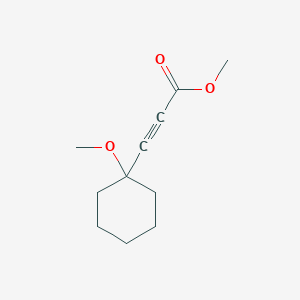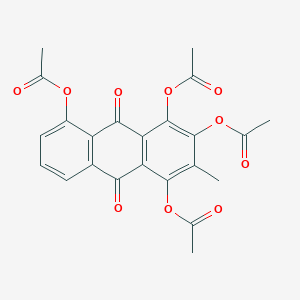
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple acetoxy groups attached to an anthracene core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate typically involves the acetylation of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available anthracene derivatives. The initial steps often include oxidation and methylation reactions to introduce the necessary functional groups, followed by acetylation to obtain the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alizarin: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Helminthosporin: 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Carminic Acid: 3,5,8-Trihydroxy-1-methyl-9,10-dioxo-7-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-9,10-dihydroanthracene-2-carboxylic acid.
Uniqueness
3-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,2,4,8-tetrayl tetraacetate is unique due to its multiple acetoxy groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and industrial applications, distinguishing it from other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
89701-81-5 |
|---|---|
Molekularformel |
C23H18O10 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
(5,7,8-triacetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H18O10/c1-9-21(31-11(3)25)17-18(23(33-13(5)27)22(9)32-12(4)26)20(29)16-14(19(17)28)7-6-8-15(16)30-10(2)24/h6-8H,1-5H3 |
InChI-Schlüssel |
UEPPOYFGIACBRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1OC(=O)C)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
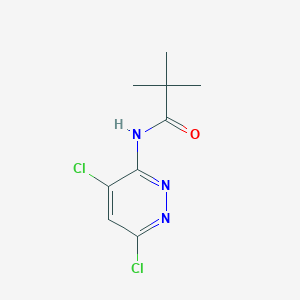



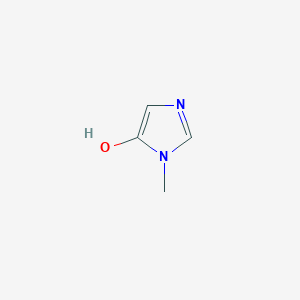
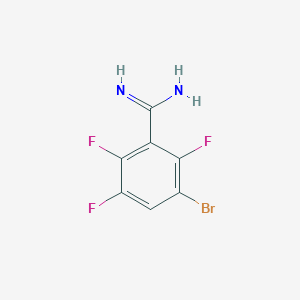
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
